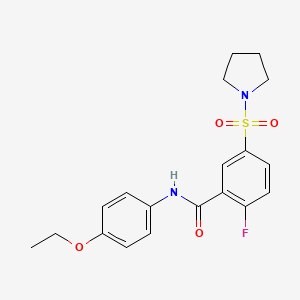

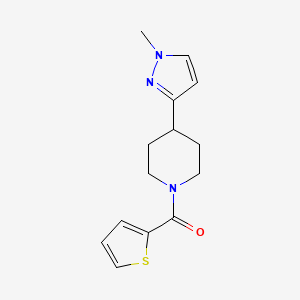

2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

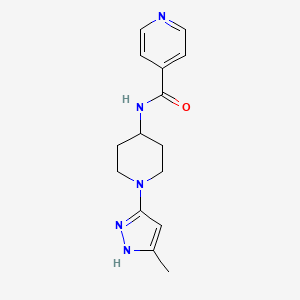

The compound “2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide” is a complex organic molecule that contains several interesting substructures, including a fluorophenyl group, a furanyl group, a thiophenyl group, and an acetamide group. These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the presence of several heterocyclic rings (furan and thiophene) and functional groups (fluorophenyl and acetamide). These groups could potentially influence the compound’s shape, polarity, and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of an amide group could increase its polarity and potentially its solubility in water .Aplicaciones Científicas De Investigación

Antitumor Activity

Naphtho [2,3-b]furan-4,9-diones and their synthetic analogs have been investigated for their antitumor properties . These compounds show promise in inhibiting tumor growth and may serve as a basis for developing novel anticancer drugs.

Cytotoxic Activity

Researchers have observed cytotoxic effects of this compound toward KB cells . Understanding its mechanism of action and optimizing its potency could lead to targeted therapies against cancer cells.

Antiviral Activity

The compound has demonstrated antiviral activity against the Japanese encephalitis virus and Vero cells . Investigating its mode of action and potential applications in antiviral drug development is crucial.

Inhibition of Human Keratinocyte Hyperproliferation

Studies have identified this compound as an inhibitor of human keratinocyte hyperproliferation . Further research could explore its dermatological applications, especially in conditions related to skin cell proliferation.

Scaffold for Novel Drug Discovery

Naphtho [2,3-b]furan-4,9-diones and dihydronaphtho [2,3-b]furan-4,9-diones serve as promising scaffolds for drug discovery . Their unique structure and functional groups make them attractive targets for designing new therapeutic agents.

Green Chemistry and Photochemistry

The visible-light-mediated [3+2] cycloaddition reaction used to synthesize these compounds is environmentally friendly and efficient . Researchers can explore greener synthetic routes and optimize conditions for large-scale production.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3S/c19-15-5-3-13(4-6-15)10-17(21)20-12-18(22,14-7-8-23-11-14)16-2-1-9-24-16/h1-9,11,22H,10,12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCMVZZJMKSGII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)CC2=CC=C(C=C2)F)(C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

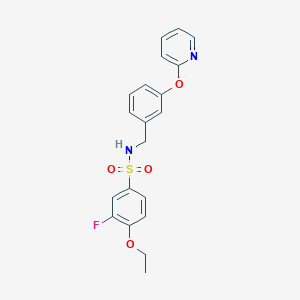

![4-fluoro-N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}benzenesulfonamide](/img/structure/B2465481.png)

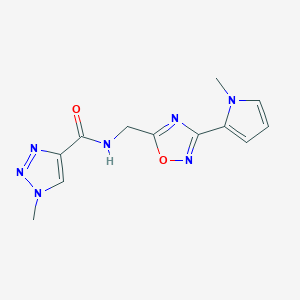

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2465485.png)

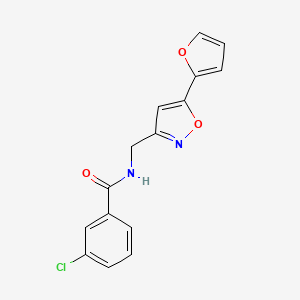

![3-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}sulfonyl)benzoic acid](/img/structure/B2465492.png)